

N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diphenylformamide**

Cat. No.: **B146883**

[Get Quote](#)

An in-depth examination of the synthesis, properties, and applications of **N,N-Diphenylformamide**, a versatile reagent in organic chemistry and potential tool in drug discovery and development.

Introduction

N,N-Diphenylformamide is an aromatic organic compound belonging to the formamide family. Structurally, it is characterized by a formyl group attached to a nitrogen atom which is, in turn, bonded to two phenyl substituents. This unique structure imparts specific chemical properties that make it a valuable reagent and building block in various synthetic transformations. While its direct application in drug development is not extensively documented, its role as a formylating agent and a precursor to more complex molecular architectures positions it as a compound of interest for medicinal chemists and drug development professionals. This guide provides a detailed overview of its nomenclature, physicochemical properties, a reliable synthesis protocol, and its established and potential applications in research and pharmaceutical development.

Nomenclature and Identification

The standardized nomenclature and various identifiers for **N,N-Diphenylformamide** are crucial for accurate database searching and material procurement.

- IUPAC Name: **N,N-diphenylformamide**[\[1\]](#)

- **Synonyms:** A comprehensive list of synonyms is provided in the table below, reflecting its common naming conventions and catalog identifiers.[\[1\]](#)

Synonym	Identifier
Diphenylformamide	Common Name
Formamide, N,N-diphenyl-	CAS Index Name
Formyldiphenylamine	Common Name
N-Formyldiphenylamine	Common Name
N-Phenylformanilide	Common Name
NSC-3864	NSC Number
EINECS 210-129-6	EC Number

Physicochemical Properties

A summary of the key physical and chemical properties of **N,N-Diphenylformamide** is presented below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO	[1]
Molecular Weight	197.23 g/mol	[2]
Appearance	Colorless crystalline solid	[1]
Melting Point	69-73 °C (lit.)	[2]
Boiling Point	337 °C at 762 mmHg (lit.)	[2]
CAS Number	607-00-1	[1] [2]
InChI Key	DCNUQRBLZWSGAV-UHFFFAOYSA-N	[2]
SMILES	O=CN(c1ccccc1)c1ccccc1	[2]
Assay	99%	[2]

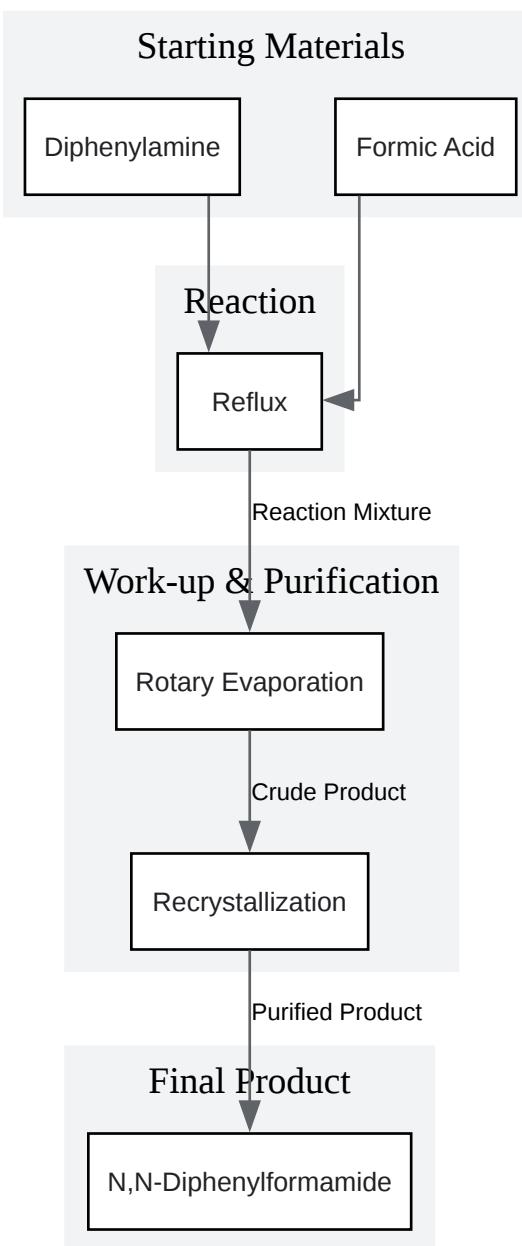
Synthesis of N,N-Diphenylformamide

A straightforward and efficient method for the synthesis of **N,N-Diphenylformamide** involves the direct formylation of diphenylamine with formic acid.[\[3\]](#) This reaction is advantageous due to the ready availability and low cost of the starting materials.

Experimental Protocol: Formylation of Diphenylamine

This protocol is based on the reported synthesis of diarylformamides from the corresponding diarylamine and formic acid.[\[3\]](#)

Materials and Reagents:


- Diphenylamine (Ph₂NH)
- Formic acid (HCOOH, ≥95%)
- An appropriate solvent (e.g., Toluene, optional for azeotropic removal of water)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (if using an azeotropic solvent)
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine.
- Addition of Formic Acid: To the diphenylamine, add an excess of formic acid. A molar ratio of 1:3 to 1:5 (diphenylamine to formic acid) is recommended to drive the reaction to completion.
- Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the excess formic acid and any water formed during the reaction are removed under reduced pressure using a rotary evaporator.
- Purification: The crude **N,N-Diphenylformamide** is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
- Drying: The purified crystals are dried under vacuum to remove any residual solvent.

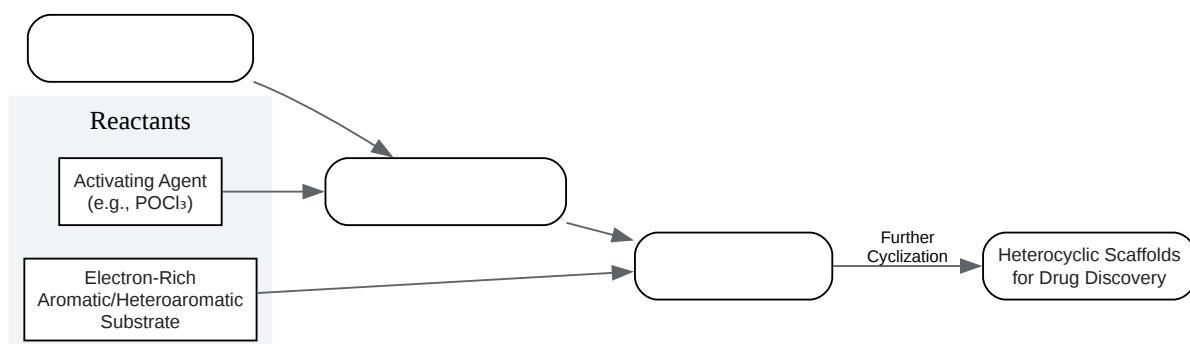
Diagram of the Synthesis Workflow:

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **N,N-Diphenylformamide**.*

Applications in Research and Drug Development

While **N,N**-dimethylformamide (DMF) is a widely used solvent and reagent, **N,N-Diphenylformamide** offers a different reactivity profile due to the electronic effects of the two phenyl groups. Its applications are primarily centered on its role as a formylating agent, particularly in reactions where a milder or more sterically hindered reagent is required.


Vilsmeier-Haack Type Reactions

N,N-disubstituted formamides are key components of the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this reaction, the formamide reacts with an activating agent, typically phosphorus oxychloride (POCl_3), to form a Vilsmeier reagent (a chloroiminium salt). This electrophilic species then reacts with the aromatic substrate to introduce a formyl group after hydrolysis. While DMF is the most common formamide used, **N,N-Diphenylformamide** can also be employed to generate a corresponding Vilsmeier reagent, which may offer different selectivity or reactivity in certain synthetic contexts. The synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals, often utilizes the Vilsmeier-Haack reaction as a key step.

Precursor for Heterocyclic Synthesis

The formyl group and the diphenylamino moiety in **N,N-Diphenylformamide** make it a potential precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest in drug discovery as they form the core structures of many biologically active molecules. For instance, the formyl group can be a handle for further chemical transformations, such as condensation reactions with other bifunctional molecules to construct ring systems.

Logical Relationship Diagram for Potential Applications:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenylformamide | C13H11NO | CID 69081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diphenylformamide 99 607-00-1 [sigmaaldrich.com]
- 3. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra-Pure CO in the Context of a 'Green' rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146883#iupac-name-and-synonyms-for-n-n-diphenylformamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com